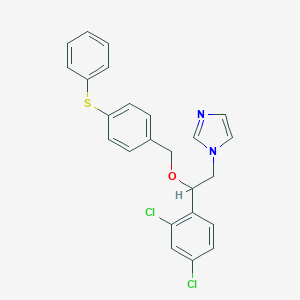

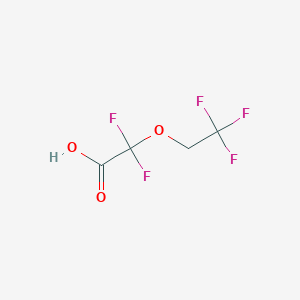

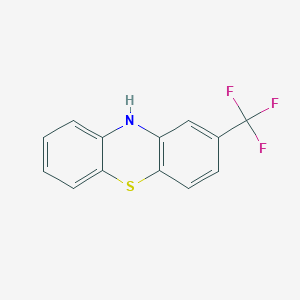

2,2-difluoro-2-(2,2,2-trifluoroethoxy)acetic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of fluorinated acetic acids involves methods such as the reaction of fluoride ion with chloro- or bromoacetic acid esters, followed by ester hydrolysis. Specific methodologies like electrooxidation in the presence of nucleophiles have been used to introduce fluorinated side chains into molecules, demonstrating the tailored synthesis approaches for compounds with difluoro and trifluoroethoxy groups (Elliott, 2000), (Dmowski et al., 1997).

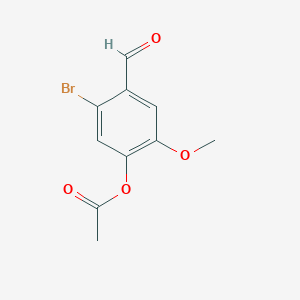

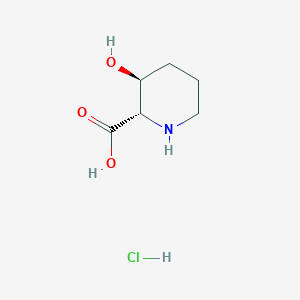

Molecular Structure Analysis

The molecular structure of fluorinated compounds often includes unique arrangements due to the electron-withdrawing nature of fluorine atoms. For instance, trifluoroacetic acid molecules form not a chain but cyclic dimers through hydrogen bonding, illustrating how fluorination affects molecular structure at the atomic level (Takamuku et al., 2007).

Chemical Reactions and Properties

Fluorinated acetic acids undergo reactions typical of carboxylic acids but with unique reactivities due to the fluorine atoms' influence. The synthesis and reactivity studies of α,α-difluoro-α-(aryloxy)acetic acid derivatives highlight the potential for post-functionalization, a key aspect in developing compounds for varied applications (Khotavivattana et al., 2017).

Physical Properties Analysis

Fluorinated compounds often exhibit distinct physical properties, such as boiling points, solubility, and density, compared to their non-fluorinated counterparts. The detailed structural and dynamic investigations of acetic acid-water and trifluoroacetic acid-water mixtures reveal how fluorination affects hydrogen bonding and molecular interaction, significantly influencing physical properties (Takamuku et al., 2007).

Chemical Properties Analysis

The chemical properties of fluorinated acetic acids, including acidity, reactivity towards nucleophiles, and participation in chemical reactions, are profoundly affected by the presence of fluorine atoms. The studies on difluoro and trifluoroacetic acids provide insights into their chemical behavior, showcasing the effects of fluorination on carboxylic acid chemistry and highlighting the unique characteristics of these compounds (Elliott, 2000), (Mootz & Schilling, 1992).

Applications De Recherche Scientifique

Polymer Production Aid

2,2-Difluoro-2-(2,2,2-trifluoroethoxy)acetic acid is used as a polymer production aid during the manufacture of fluoropolymers. It's specifically involved in the process where high-temperature conditions (at least 370 °C) are required. This application ensures no safety concern for consumers when the substance is used in this manner and intended for repeated use in contact with all types of foodstuffs under all contact conditions (Flavourings, 2014).

Fluoropolymers in Food Contact Materials

Another application of the substance is in the safety evaluation for use in food contact materials. The substance is used in the polymerization of fluoropolymers, processed at temperatures higher than 300°C for at least 10 minutes. This specific use also poses no safety concern for consumers (Andon et al., 2011).

Electrooxidation in Organic Chemistry

The substance is involved in the electrooxidation process, where it's used in the presence of acrylonitrile in an acetonitrile-water solution. This process is significant in producing almost pure 2,3-bis(2,2,2-trifluoroethyl)succinonitrile, a compound of interest in organic chemistry (Dmowski et al., 1997).

Synthesis of Polyfluorinated Compounds

This acid is used in the synthesis of various polyfluorinated compounds, like 1,2-, 2,3-, and 2,4a-dihydro-1,3-diazafluorenes. These compounds have applications in several areas, including pharmaceuticals and materials science (Karpov et al., 2006).

Chemical Synthesis and Characterization

The acid finds use in chemical synthesis and characterization, for instance, in the conjugated addition of halogens to fluoroolefins. This application is crucial in the field of synthetic chemistry (Knunyants et al., 1956).

Safety And Hazards

The safety information for 2,2-difluoro-2-(2,2,2-trifluoroethoxy)acetic Acid includes several hazard statements: H302, H315, H319, H335 . These indicate that the substance may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Propriétés

IUPAC Name |

2,2-difluoro-2-(2,2,2-trifluoroethoxy)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F5O3/c5-3(6,7)1-12-4(8,9)2(10)11/h1H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAARWBUMOXMZKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)OC(C(=O)O)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-difluoro-2-(2,2,2-trifluoroethoxy)acetic Acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Oxocyclohexanecarbonyl)-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one](/img/structure/B42409.png)